1,2-Bis(trichlorosilyl)decane

Übersicht

Beschreibung

1,2-Bis(trichlorosilyl)decane: is an organosilicon compound with the molecular formula C10H20Cl6Si2 . It is a member of the alkylchlorosilanes, which are known for their ability to form strong bonds with various substrates, making them useful in a wide range of applications. This compound is particularly notable for its use as a coupling agent and in the formation of self-assembled monolayers on metal surfaces .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Bis(trichlorosilyl)decane can be synthesized through the reaction of 1-decene with trichlorosilane in the presence of a catalyst such as tri(butyl)tetradecylphosphonium chloride. The reaction is typically carried out in an inert atmosphere using toluene as a solvent at a temperature of around 220°C for 18 hours .

Industrial Production Methods: Industrial production of this compound involves continuous processes using a catalyst in fluid form at reaction pressures not exceeding about 600 psi. The reactions are carried out substantially isothermally and/or isobarically, for example, in a plug flow reactor or continuous stirred tank reactor .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis(trichlorosilyl)decane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.

Substitution Reactions: Can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

Hydrolysis: Typically involves water or protic solvents.

Substitution Reactions: Often involve nucleophiles that can replace the chlorine atoms.

Major Products Formed:

Hydrolysis: Produces silanols and hydrochloric acid.

Substitution Reactions: Depending on the nucleophile, various substituted silanes can be formed.

Wissenschaftliche Forschungsanwendungen

Applications in Surface Modification

One of the primary applications of 1,2-bis(trichlorosilyl)decane is in the modification of surfaces to enhance hydrophobicity and chemical stability.

Hydrophobic Coatings

The compound has been used to develop superhydrophobic surfaces. For instance, when applied to talc or silica substrates, it significantly increases water repellency due to the formation of a textured surface that traps air, reducing the contact area with water droplets .

| Substrate | Surface Coverage (µmol/m²) | Contact Angle (°) |

|---|---|---|

| Talc | 7.5 | 150 |

| Silica | 10 | 160 |

Case Study 1: Superhydrophobic Surfaces

In a study focusing on the hydrophobicity of modified silica using this compound, researchers demonstrated that increasing the grafting density led to enhanced water repellency. The contact angle measurements indicated that surfaces treated with this silane exhibited contact angles greater than 150°, confirming their superhydrophobic nature .

Case Study 2: Enhanced Durability

Another application involved using this compound in coatings for glass surfaces. The treated glass showed improved resistance to water and chemical attack compared to untreated samples. This enhancement was attributed to the stable siloxane network formed after hydrolysis and condensation reactions .

Safety and Environmental Considerations

While this compound offers numerous benefits in industrial applications, it is crucial to handle it with care due to its hazardous nature. It is classified as causing severe skin burns and eye damage upon contact . Proper safety protocols should be followed during its use.

Wirkmechanismus

The mechanism by which 1,2-Bis(trichlorosilyl)decane exerts its effects involves the formation of strong covalent bonds with surface atoms on substrates. This coupling enhances the stability and durability of the coatings or layers formed. The molecular targets include metal surfaces and other substrates that can form bonds with silicon atoms .

Vergleich Mit ähnlichen Verbindungen

- 1,2-Bis(trichlorosilyl)ethane

- 1,6-Bis(trichlorosilyl)hexane

- 1,2-Bis(trimethoxysilyl)decane

Comparison: 1,2-Bis(trichlorosilyl)decane is unique due to its longer carbon chain, which provides greater flexibility and coverage when forming self-assembled monolayers compared to shorter-chain analogs like 1,2-Bis(trichlorosilyl)ethane. Additionally, the presence of trichlorosilyl groups allows for rapid hydrolysis and strong bonding with substrates, making it highly effective as a coupling agent .

Biologische Aktivität

1,2-Bis(trichlorosilyl)decane (CAS No. 620987-03-3) is a silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications.

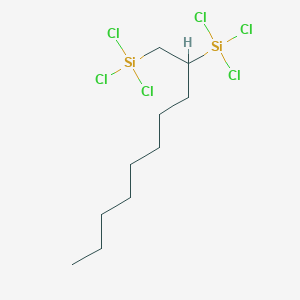

This compound is characterized by its dual trichlorosilyl functional groups attached to a decane backbone. Its chemical structure can be represented as follows:

Table 1: Key Chemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₂₀Cl₆Si₂ |

| Molecular Weight | 332.96 g/mol |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. The presence of multiple chlorine atoms enhances its reactivity and ability to modify surfaces.

Cellular Effects

Research indicates that this compound can influence cellular processes through several mechanisms:

- Cell Membrane Interaction : The trichlorosilyl groups can interact with lipid bilayers, potentially altering membrane fluidity and permeability.

- Protein Binding : It may bind to specific proteins, affecting their conformation and function.

Molecular Mechanisms

The mechanism of action for this compound involves several pathways:

- Hydrolysis : In aqueous environments, the compound undergoes hydrolysis, leading to the formation of silanol groups that can further react with biological molecules.

- Surface Modification : The formation of siloxane bonds with biological substrates can enhance or inhibit various biochemical pathways.

Study on Surface Modification

In a study examining the hydrolytic stability of siliceous surfaces modified with this compound, researchers found that it significantly improved the durability of coatings under acidic conditions. The contact angle measurements indicated that the modified surfaces maintained hydrophobic characteristics over time, which is crucial for applications in biomedical devices .

Table 2: Contact Angle Measurements Over Time

| Time (Days) | Contact Angle (°) |

|---|---|

| 0 | 102 ± 2 |

| 28 | 95 ± 3 |

| 60 | 88 ± 1 |

Impact on Cellular Metabolism

Another investigation assessed how varying concentrations of the compound affected metabolic enzyme activities in cultured cells. Results showed that lower concentrations acted as activators for dehydrogenases, enhancing metabolic flux, while higher concentrations inhibited carboxylase activity .

Applications in Research

This compound has potential applications across various fields:

- Material Science : Used to create durable coatings for biomedical devices due to its hydrolytic stability.

- Biological Research : Investigated for its role in modifying cellular environments and studying membrane dynamics.

- Pharmaceutical Development : Explored as a precursor for synthesizing novel bioactive compounds.

Comparison with Analogous Compounds

The biological activity of this compound can be contrasted with other silane compounds:

- 1,3-Bis(trimethoxysilyl)propane : Similar structural properties but different reactivity profiles due to the presence of methoxy groups.

- Trimethylchlorosilane : Less complex but widely used in surface modification; however, it lacks the hydrophobic characteristics imparted by the decane chain.

Eigenschaften

IUPAC Name |

trichloro(1-trichlorosilyldecan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl6Si2/c1-2-3-4-5-6-7-8-10(18(14,15)16)9-17(11,12)13/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBLNPKTABNRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478853 | |

| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620987-03-3 | |

| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis method described in the research for producing 1,2-Bis(trichlorosilyl)decane?

A1: The research highlights a continuous process for producing this compound []. This process involves reacting an organic halide or alkene with a hydridochlorosilane in the presence of a quaternary phosphonium salt catalyst. The reaction is conducted under controlled heat and pressure conditions, allowing for the continuous removal of gaseous byproducts. This method is advantageous as it allows for the efficient and scalable production of this compound and other dipodal silanes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.